molecular formula C20H19NO3S2 B15101381 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15101381
M. Wt: 385.5 g/mol
InChI Key: USBNARIXDHMVPP-ZDLGFXPLSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Biological Activity

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical applications.

Chemical Structure

The molecular formula of this compound is C18H23N1O3S2. The compound features a thiazolidinone core with substituents that enhance its biological activity.

Research indicates that thiazolidinones can exert their effects through various mechanisms:

  • Antitumor Activity : Thiazolidinones have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and caspases. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer cell lines .
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to its anticancer properties .

Anticancer Activity

A series of studies have investigated the anticancer potential of thiazolidinone derivatives. The following table summarizes the IC50 values for various cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
This compoundA431 (skin)1.98
Analogous ThiazolidinonesU251 (glioblastoma)1.61
Analogous ThiazolidinonesWM793 (melanoma)10–30

These results indicate that this compound possesses promising anticancer properties.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. One study indicated that thiazolidinone derivatives can inhibit neuroinflammation and oxidative stress in neuronal cells .

Case Studies

A notable case study involved the administration of thiazolidinone derivatives in animal models to assess their efficacy in tumor reduction. Mice treated with these compounds showed a significant decrease in tumor size compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-12-5-8-16(13(2)9-12)21-19(22)18(26-20(21)25)10-14-6-7-15(23-3)11-17(14)24-4/h5-11H,1-4H3/b18-10-

InChI Key

USBNARIXDHMVPP-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.